1-Dodecyl-3,5-dimethylpyridin-1-ium iodide
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Overview
Description
1-Dodecyl-3,5-dimethylpyridin-1-ium iodide is a quaternary ammonium salt with a long alkyl chain. This compound is known for its surfactant properties and is used in various applications due to its ability to form micelles in aqueous solutions. The presence of the iodide ion enhances its reactivity and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecyl-3,5-dimethylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 3,5-dimethylpyridine with 1-iodododecane in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-3,5-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding halide or hydroxide salts.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the secondary amine.
Scientific Research Applications
1-Dodecyl-3,5-dimethylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-dodecyl-3,5-dimethylpyridin-1-ium iodide is primarily based on its surfactant properties. The long alkyl chain allows the molecule to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is exploited in various applications, including drug delivery and membrane protein studies .
Comparison with Similar Compounds
Similar Compounds
1-Dodecyl-3-methylimidazolium iodide: Another surfactant with similar properties but different cationic structure.
1-Iodododecane: A simpler alkyl iodide used in organic synthesis.
1,4-Dimethylpyridinium iodide: A related pyridinium salt with different alkyl chain length and substitution pattern.
Uniqueness
1-Dodecyl-3,5-dimethylpyridin-1-ium iodide is unique due to its specific combination of a long alkyl chain and a pyridinium cation with methyl substitutions. This structure provides a balance of hydrophobic and hydrophilic properties, making it an effective surfactant and phase transfer catalyst .
Properties
CAS No. |
88477-57-0 |
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Molecular Formula |
C19H34IN |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-dodecyl-3,5-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C19H34N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-20-16-18(2)15-19(3)17-20;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CNUJDLYWKTWXIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC(=CC(=C1)C)C.[I-] |
Origin of Product |
United States |
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